
(E)-3-(2-chlorophenyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(2-chlorophenyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)acrylamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound is also known by its chemical name, C20H16ClNOS2, and is a member of the acrylamide family of compounds.
Wirkmechanismus
The mechanism of action of (E)-3-(2-chlorophenyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)acrylamide is not yet fully understood. However, studies have shown that this compound has the ability to inhibit the activity of certain enzymes and proteins within the body, which may be responsible for its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that (E)-3-(2-chlorophenyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)acrylamide has a number of biochemical and physiological effects within the body. These effects include the inhibition of certain enzymes and proteins, as well as the modulation of various signaling pathways within cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (E)-3-(2-chlorophenyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)acrylamide in lab experiments is its potential as a lead compound for the development of new drugs. Additionally, this compound has shown promise in the treatment of various diseases, making it a valuable tool for researchers. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which can make it difficult and expensive to produce in large quantities.
Zukünftige Richtungen
There are many potential future directions for research involving (E)-3-(2-chlorophenyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)acrylamide. One area of research could focus on the development of new drugs based on this compound, which could potentially lead to the development of new treatments for various diseases. Additionally, further studies could be conducted to better understand the mechanism of action of this compound, which could provide valuable insights into its potential therapeutic effects. Finally, research could also focus on the optimization of the synthesis process for this compound, which could make it more accessible for researchers and potentially lead to new discoveries.
Synthesemethoden
The synthesis of (E)-3-(2-chlorophenyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)acrylamide is a complex process that involves multiple steps. One of the most common methods of synthesizing this compound is through the reaction of 2-chlorobenzaldehyde with ethyl 2-aminothiazole-4-carboxylate, followed by the reaction of the resulting product with 7-ethoxy-2-benzofuran-1-carboxylic acid chloride. The final step involves the reaction of the resulting product with acryloyl chloride to form (E)-3-(2-chlorophenyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)acrylamide.
Wissenschaftliche Forschungsanwendungen
The potential applications of (E)-3-(2-chlorophenyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)acrylamide in scientific research are vast. One of the most promising areas of research is in the field of medicinal chemistry, where this compound has shown potential as a lead compound for the development of new drugs. Additionally, this compound has also been studied for its potential use in the treatment of various diseases, including cancer and neurological disorders.
Eigenschaften
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O3S/c1-2-27-18-9-5-7-15-12-19(28-21(15)18)17-13-29-22(24-17)25-20(26)11-10-14-6-3-4-8-16(14)23/h3-13H,2H2,1H3,(H,24,25,26)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUMXXPLQTZMAD-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C=CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)/C=C/C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

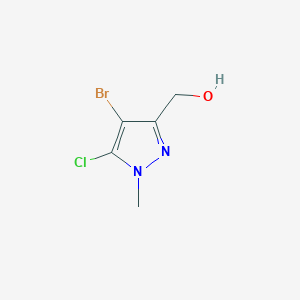
![2-[[3-(furan-2-ylmethyl)-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2870731.png)
![N-{2-(4-acetylpiperazinyl)-1-[(4-fluorophenyl)sulfonyl]-2-oxoethyl}(4-chloroph enyl)carboxamide](/img/structure/B2870732.png)
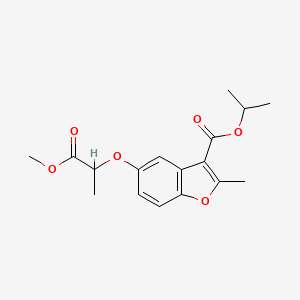
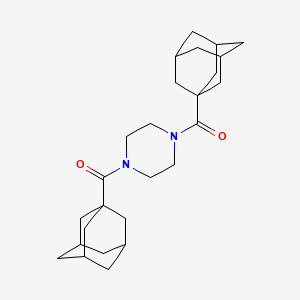
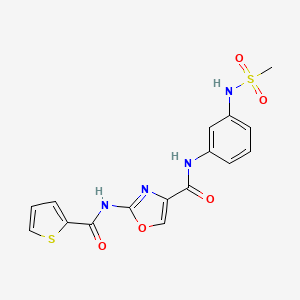
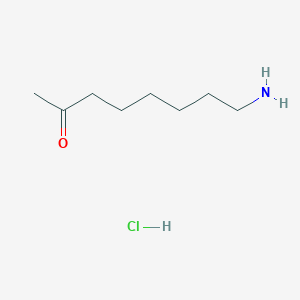
![1,2,3,3a,4,5,6,6a-Octahydropyrrolo[3,4-c]pyrrole-4-carboxylic acid;dihydrochloride](/img/structure/B2870743.png)
![(3E)-3-[(4-chloro-3-nitrophenyl)methylidene]chromen-4-one](/img/structure/B2870744.png)
![N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2870746.png)
![4-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d][1,3]dioxol-5-yl)piperazine-1-carboxamide](/img/structure/B2870748.png)

![N-(2-furylmethyl)-2-{[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]thio}acetamide](/img/structure/B2870751.png)
![2-(4-Chlorophenyl)-N-(3-ethoxypropyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2870752.png)